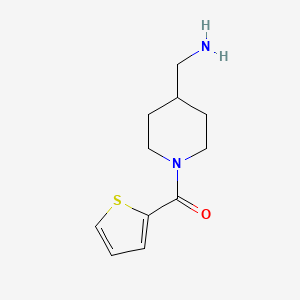

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(aminomethyl)piperidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c12-8-9-3-5-13(6-4-9)11(14)10-2-1-7-15-10/h1-2,7,9H,3-6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYQSAXOIRRZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation

The key step is coupling a piperidin-4-ylmethanamine or its protected derivative with thiophene-2-carboxylic acid or thiophene-2-carbonyl chloride.

Method A: Acylation of 4-(aminomethyl)piperidine with thiophene-2-carbonyl chloride

- Prepare thiophene-2-carbonyl chloride by reacting thiophene-2-carboxylic acid with thionyl chloride under reflux.

- React the acid chloride with 4-(aminomethyl)piperidine in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0 °C to room temperature).

- Use a base like triethylamine to scavenge HCl formed during the reaction.

- Work-up involves aqueous washes, drying over magnesium sulfate, and solvent evaporation.

- Purify by column chromatography or recrystallization.

Method B: Direct coupling using coupling reagents

Alternatively, the amide bond can be formed by coupling thiophene-2-carboxylic acid with 4-(aminomethyl)piperidine using carbodiimide reagents such as EDCI or DCC in the presence of additives like HOBt to improve yield and reduce side reactions.

Introduction of the Aminomethyl Group

The aminomethyl substituent at the 4-position of piperidine can be introduced via:

Reductive amination of 4-piperidone

- React 4-piperidone with formaldehyde and ammonia or an ammonium salt under reductive amination conditions.

- Use reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.

- This yields 4-(aminomethyl)piperidine, which can be isolated and purified.

Substitution of 4-hydroxymethylpiperidine

- Starting from 4-hydroxymethylpiperidine, convert the hydroxyl group into a good leaving group (e.g., tosylate).

- Substitute with an azide ion, followed by reduction to the amine.

Alternative Synthetic Insights

- The piperidine ring can be functionalized prior to amide formation, allowing for better control of substitution patterns.

- Protection/deprotection strategies may be employed to prevent side reactions on the amine groups during acylation.

- The thiophene moiety is typically introduced as a carboxylic acid or acid chloride, but can also be introduced via cross-coupling reactions if the piperidine is pre-functionalized with suitable leaving groups.

Representative Experimental Data Table

| Step | Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiophene-2-carboxylic acid + SOCl2 | Acid chloride formation | >90 | Reflux, removal of excess SOCl2 |

| 2 | 4-(Aminomethyl)piperidine + acid chloride + Et3N | Amide bond formation | 70-85 | Low temp to RT, inert atmosphere |

| 3 | 4-Piperidone + formaldehyde + NaBH3CN | Reductive amination | 60-75 | Yields 4-(aminomethyl)piperidine |

| 4 | Purification by column chromatography | Isolation | - | Silica gel, suitable solvents |

Research Findings and Optimization

- The use of acid chlorides derived from thiophene-2-carboxylic acid provides a more reactive intermediate for amide bond formation, improving yields compared to direct coupling methods.

- Reductive amination of 4-piperidone is a reliable method to introduce the aminomethyl group with good selectivity and moderate to high yields.

- Protection of the amine during coupling can be avoided by careful control of stoichiometry and reaction conditions, simplifying the synthesis.

- Purification is critical due to the presence of closely related side products; chromatographic methods provide the best purity.

- Literature indicates that the reaction mixtures are typically stirred at low temperature initially (0 °C) to control reactivity, then warmed to room temperature for completion.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone and similar compounds are of interest in various fields:

Chemistry: Used as intermediates in the synthesis of more complex molecules.

Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as potential drug candidates due to their ability to interact with biological targets.

Industry: Utilized in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural Variations and Key Features

The compound’s structural analogs primarily differ in three regions:

Core Ring System : Piperidine vs. piperazine or azepane.

Substituents on the Nitrogenous Ring: Aminomethyl, trifluoromethylphenyl, or other functional groups.

Linker and Aromatic Moieties: Methanone vs. ethanone bridges; thiophene vs. pyridine or phenyl groups.

Table 1: Structural Comparison of Selected Analogs

Functional Implications of Substituents

- Aminomethyl Group (Target Compound): Introduces a primary amine, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors). This contrasts with the electron-withdrawing trifluoromethyl group in MK37/MK47, which prioritizes hydrophobic interactions .

- Piperidine vs. Piperazine derivatives like MK37 are common in CNS drug design due to their ability to cross the blood-brain barrier .

- Thiophene vs. Other Aromatics : Thiophene’s sulfur atom contributes to π-stacking interactions, while pyridine or phenyl analogs (e.g., in ) might engage in additional dipole or van der Waals interactions .

Biological Activity

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with an aminomethyl group and a thiophene ring, which may impart unique pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula: C11H16N2OS

- Molecular Weight: 228.33 g/mol

- CAS Number: 1420862-32-3

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. However, detailed studies are required to elucidate the exact mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity: Some studies suggest that thiophene-containing compounds can demonstrate antimicrobial properties, making them candidates for developing new antibiotics.

- Antiviral Properties: The compound's structure may enable it to interfere with viral replication processes.

- Cytotoxic Effects: Preliminary studies indicate potential cytotoxicity against certain cancer cell lines, suggesting its use in oncology.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities of Related Compounds

Synthesis and Structure Activity Relationship

The synthesis of this compound typically involves the reaction of piperidine derivatives with thiophene-based compounds. Understanding the structure–activity relationship (SAR) is essential for optimizing its biological activity. Variations in substituents on the piperidine or thiophene rings can significantly influence pharmacological properties.

Q & A

Q. What synthetic methodologies are employed to synthesize (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone, and how are purity and yield optimized?

The synthesis typically involves a multi-step approach:

- Coupling reactions between the piperidine-aminomethyl precursor and thiophene-2-carbonyl chloride under anhydrous conditions.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.

- Reaction optimization by adjusting temperature (60–80°C), solvent (DMF or dichloromethane), and catalyst (e.g., triethylamine for acid scavenging). Yield improvements are achieved through iterative Design of Experiments (DOE) to identify optimal parameters .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : 1H and 13C NMR are used to verify the piperidine ring conformation, aminomethyl group (-CH2NH2), and thiophene aromaticity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns.

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Q. What physicochemical properties are essential for experimental design (e.g., solubility, stability)?

Key properties include:

- LogP : Determined via HPLC to assess lipophilicity (predicted ~2.5–3.0), influencing membrane permeability.

- Solubility : Tested in PBS (pH 7.4) and DMSO for in vitro assays.

- Stability : Evaluated under varying pH (2–9) and temperature (4–37°C) conditions using stability-indicating HPLC methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the aminomethyl group in biological activity?

- Analog synthesis : Replace the aminomethyl group with methyl, ethyl, or acetyl groups to assess changes in target binding.

- In vitro assays : Compare IC50 values in enzyme inhibition (e.g., kinase assays) or receptor binding studies.

- Computational modeling : Molecular docking (AutoDock Vina) predicts interactions between the aminomethyl group and active-site residues .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay validation : Use standardized protocols (e.g., ATP-based kinase assays) and positive controls.

- Purity verification : Ensure >95% purity via HPLC and elemental analysis.

- Orthogonal methods : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity measurements .

Q. How are in vitro pharmacokinetic properties (e.g., metabolic stability) evaluated for this compound?

- Microsomal stability : Incubate with human liver microsomes (HLM) and measure parent compound depletion over time (LC-MS/MS).

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Plasma protein binding : Equilibrium dialysis to determine free fraction .

Q. What computational approaches are used for target identification and mechanism-of-action studies?

- Molecular docking : Identify potential targets (e.g., GPCRs, kinases) using the compound’s 3D structure (optimized with Gaussian09).

- Molecular dynamics (MD) simulations : GROMACS or AMBER to study binding stability over 100-ns trajectories.

- Pharmacophore modeling : Generate hypotheses for scaffold modifications to enhance selectivity .

Q. How are reaction conditions optimized for gram-scale synthesis without compromising purity?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions.

- Catalyst screening : Test Pd/C, Ni, or enzyme catalysts for coupling efficiency.

- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.